molecular formula C10H14O5S2 B12693340 3-(Proplsulfonyl)phenol methanonsulfonate CAS No. 52003-68-6

3-(Proplsulfonyl)phenol methanonsulfonate

Cat. No.: B12693340
CAS No.: 52003-68-6
M. Wt: 278.3 g/mol
InChI Key: UIZQIKOYHRZRLL-UHFFFAOYSA-N
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Description

3-(Proplsulfonyl)phenol methanonsulfonate is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Proplsulfonyl)phenol methanonsulfonate typically involves the reaction of 3-(Proplsulfonyl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:

3-(Proplsulfonyl)phenol+Methanesulfonyl chloride3-(Proplsulfonyl)phenol methanonsulfonate+HCl\text{3-(Proplsulfonyl)phenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Proplsulfonyl)phenol+Methanesulfonyl chloride→3-(Proplsulfonyl)phenol methanonsulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the sulfonate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding sulfide.

    Substitution: The aromatic ring of this compound is reactive towards electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Nitro derivatives

Scientific Research Applications

3-(Proplsulfonyl)phenol methanonsulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfone derivatives.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Proplsulfonyl)phenol methanonsulfonate involves its interaction with biological molecules through its sulfonate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound may also exert its effects through oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the cellular context.

Comparison with Similar Compounds

  • Phenyl methanesulfonate
  • Methyl methanesulfonate
  • Ethyl methanesulfonate

Comparison: 3-(Proplsulfonyl)phenol methanonsulfonate is unique due to the presence of both a sulfonate group and a propylsulfonyl group attached to the phenol ring. This dual functionality allows for a broader range of chemical reactivity and potential applications compared to similar compounds that contain only one sulfonate group. Additionally, the propylsulfonyl group can enhance the compound’s solubility and stability in various solvents.

Properties

CAS No.

52003-68-6

Molecular Formula

C10H14O5S2

Molecular Weight

278.3 g/mol

IUPAC Name

(3-propylsulfonylphenyl) methanesulfonate

InChI

InChI=1S/C10H14O5S2/c1-3-7-17(13,14)10-6-4-5-9(8-10)15-16(2,11)12/h4-6,8H,3,7H2,1-2H3

InChI Key

UIZQIKOYHRZRLL-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC(=C1)OS(=O)(=O)C

Origin of Product

United States

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